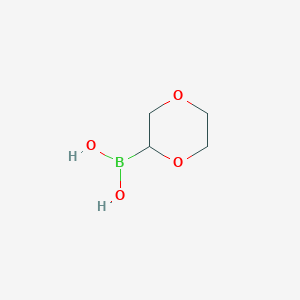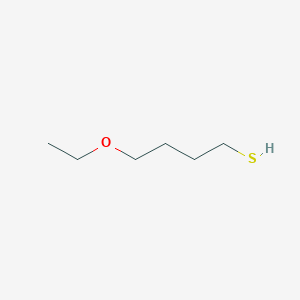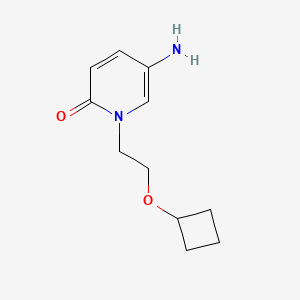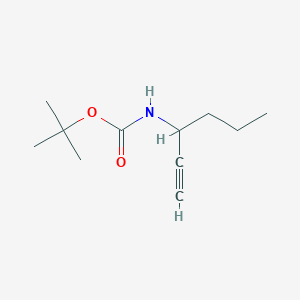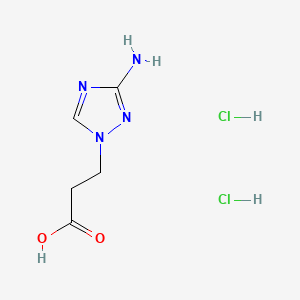
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a heterocyclic organic compound that features a triazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The triazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require harsh reaction conditions and multi-step processes, which can be a drawback.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction efficiency and yield . This method has been shown to be effective in reducing reaction times and improving product purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions typically require controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .
Wissenschaftliche Forschungsanwendungen
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it inhibits catalase, leading to an increase in hydrogen peroxide levels, which can induce oxidative stress . This compound can also interact with enzymes involved in histidine biosynthesis, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-1,2,4-triazole: A closely related compound with similar inhibitory properties.
2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid:
Uniqueness
What sets 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets and its versatility in chemical reactions. Its ability to act as both an inhibitor and a building block for more complex molecules makes it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C5H10Cl2N4O2 |
|---|---|
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
3-(3-amino-1,2,4-triazol-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-5-7-3-9(8-5)2-1-4(10)11;;/h3H,1-2H2,(H2,6,8)(H,10,11);2*1H |
InChI-Schlüssel |
FPBXFWXXDYPUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1CCC(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


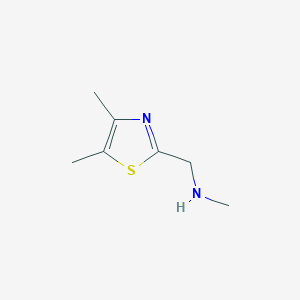


![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)


![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)

